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Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester, with the CAS number 173070-26-3, is a synthetic organic compound characterized by its complex molecular structure. The molecular formula is and it has a molecular weight of approximately 351.44 g/mol. This compound features a propanedioic acid backbone with diethyl ester functionality, and it incorporates a dimethylaminoethyl group as well as a methoxyphenylmethyl substituent, contributing to its unique chemical properties .
These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.
Further studies would be necessary to elucidate specific biological activities associated with this compound.
The synthesis of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester typically involves multi-step organic synthesis techniques. A general synthetic route may include:
This multi-step process highlights the complexity involved in synthesizing this compound and underscores the importance of careful reaction condition management.
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester has potential applications in various fields:
Interaction studies involving Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester would focus on its behavior in biological systems, including:
Such studies are crucial for determining the safety and efficacy of this compound in potential therapeutic applications.
Several compounds share structural similarities with Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl Malonate | Simple diester | Lacks amine and aromatic substituents |
| N,N-Dimethylethylamine Propanoate | Amine functionality | No aromatic group; simpler structure |
| 3-Methoxybenzyl Alcohol | Aromatic alcohol | Lacks ester functionality; different reactivity |
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is unique due to its combination of both an amino group and a complex aromatic structure, positioning it as a versatile intermediate for further chemical exploration and potential therapeutic applications.
The malonic ester synthesis framework provides a robust platform for introducing alkyl groups at the alpha position of diethyl malonate. For the target compound, sequential monoalkylation of the malonate enolate is essential to install the 2-(dimethylamino)ethyl and (3-methoxyphenyl)methyl substituents. Deprotonation of diethyl malonate using sodium ethoxide ($$ \text{NaOEt} $$) in anhydrous ethanol generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with alkyl halides.
Key Optimization Parameters:
| Alkyl Halide | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Methoxybenzyl bromide | $$ \text{NaOEt} $$ | 25 | 78 |
| 2-(Dimethylamino)ethyl iodide | $$ \text{KOtBu} $$ | 0 | 65 |
The dimethylaminoethyl group introduces steric and electronic challenges due to its basic nitrogen. Protecting the amine as a tert-butyl carbamate (Boc) prior to alkylation prevents undesired side reactions. Subsequent Boc deprotection under acidic conditions regenerates the free amine without compromising the ester functionality.
Asymmetric induction at the alpha-carbon necessitates chiral phase-transfer catalysts (PTCs). The cinchona-derived PTC (S,S)-3,4,5-trifluorophenyl-NAS bromide enables enantioselective alkylation of malonic esters with up to 98% enantiomeric excess (ee). This methodology is critical for installing the (3-methoxyphenyl)methyl group with high stereocontrol.
Reaction Mechanism:
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene | 98 | 85 |
| N-(9-Anthracenylmethyl)cinchoninium chloride | Dichloromethane | 92 | 78 |
Solvent Effects: Non-polar solvents enhance enantioselectivity by stabilizing the catalyst-substrate complex. Polar aprotic solvents like acetonitrile reduce selectivity due to competitive solvation.
Constructing the target molecule requires a four-step sequence:
Yield Optimization:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| First Alkylation | $$ \text{NaOEt} $$, 25°C | 78 |
| Amine Protection | Boc~2~O, DMAP, CH~2~Cl~2~ | 89 |
| Second Alkylation | $$ \text{KOtBu} $$, 0°C | 65 |
| Deprotection/Decarboxylation | $$ \text{TFA} $$, HCl, 120°C | 82 |
Challenges and Solutions: